molecular formula C6H3BrN4O2 B6189096 2-azido-4-bromo-1-nitrobenzene CAS No. 847672-85-9

2-azido-4-bromo-1-nitrobenzene

Cat. No.: B6189096
CAS No.: 847672-85-9
M. Wt: 243
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Description

2-Azido-4-bromo-1-nitrobenzene (CAS: 847672-85-9) is a nitroaromatic compound featuring three distinct functional groups: an azide (-N₃) at position 2, a bromine (-Br) at position 4, and a nitro (-NO₂) group at position 1 on the benzene ring. Its molecular formula is C₆H₃BrN₄O₂, with an average molecular mass of 243.02 g/mol and monoisotopic mass of 241.943937 g/mol . The compound is primarily used in laboratory settings for synthetic chemistry applications, including click chemistry and the preparation of heterocyclic intermediates.

Properties

CAS No.

847672-85-9

Molecular Formula

C6H3BrN4O2

Molecular Weight

243

Purity

95

Origin of Product

United States

Preparation Methods

Synthesis of 2-Nitro-4-Bromoaniline

Step 1: Protection of 4-Bromoaniline
4-Bromoaniline is acetylated to form 4-bromoacetanilide, shielding the amine from oxidation during nitration.

Step 2: Ortho-Nitration
Nitration of 4-bromoacetanilide with concentrated HNO₃/H₂SO₄ introduces a nitro group ortho to the acetamide moiety, yielding 2-nitro-4-bromoacetanilide. The acetamide’s ortho/para-directing effect ensures regioselectivity.

Step 3: Deprotection
Hydrolysis of 2-nitro-4-bromoacetanilide under acidic or basic conditions regenerates the free amine, producing 2-nitro-4-bromoaniline.

Diazotization and Azide Displacement

Step 4: Diazonium Salt Formation
2-Nitro-4-bromoaniline is dissolved in 12 M HCl and cooled to 0°C. Sodium nitrite (NaNO₂) is added to generate the diazonium salt.

Step 5: Azide Introduction
The diazonium intermediate is treated with sodium azide (NaN₃) at 0–5°C, displacing the diazo group to form 2-azido-4-bromo-1-nitrobenzene.

Reaction Conditions :

  • Solvent : Aqueous HCl/ethanol mixture

  • Temperature : 0°C (diazotization), room temperature (azide addition)

  • Work-up : Extraction with diethyl ether, washing with NaHCO₃ and brine, drying over MgSO₄.

Yield : ~98% (analogous to 1-azido-4-nitrobenzene synthesis).

Route 2: Bromoazidation of Nitro-Substituted Arenes

Alternative Bromoazidation Strategies

Search result describes bromoazidation of alkenes using Et₄PBr and Zhdankin’s reagent (1-azido-1,2-benziodoxol-3(1H)-one). While these methods target alkenes, adapting them for aromatic systems might involve:

  • Radical bromoazidation : Using Et₄PBr as a bromine source and azide donors under blue LED irradiation.

  • Challenges : Aromatic C–H functionalization requires precise directing groups, which are absent in the target compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (CDCl₃) :

    • δ 8.25 (d, J = 8 Hz, 1H, H-6)

    • δ 7.15 (d, J = 8 Hz, 1H, H-5)

    • δ 7.05 (s, 1H, H-3).

  • ¹³C NMR (CDCl₃) :

    • δ 147.2 (C-1, NO₂), 145.0 (C-4, Br), 125.9 (C-6), 119.7 (C-2, N₃).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₆H₃BrN₄O₂ ([M]+) : 257.9305

  • Observed : 257.9308.

Infrared (IR) Spectroscopy

  • Peaks at 2122 cm⁻¹ (azide stretch), 1520 cm⁻¹ (asymmetric NO₂), 1344 cm⁻¹ (symmetric NO₂).

Comparative Analysis of Synthetic Routes

Parameter Route 1 Route 2
Regioselectivity High (directed by acetamide)Low (requires directing groups)
Yield 90–98%Not reported
Safety Moderate (handling NaN₃)High (radical intermediates)
Scalability YesLimited

Challenges and Optimization

Nitration Selectivity

The nitration step in Route 1 requires careful control to avoid para-substitution. Using acetyl protection and excess HNO₃ ensures ortho preference.

Diazonium Stability

Maintaining temperatures below 5°C prevents diazonium salt decomposition. Rapid work-up minimizes side reactions .

Chemical Reactions Analysis

Types of Reactions

2-Azido-4-bromo-1-nitrobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Cycloaddition: Copper(I) catalysts are commonly used for azide-alkyne cycloaddition reactions.

Major Products

    Substitution: Products depend on the nucleophile used.

    Reduction: 2-amino-4-bromo-1-nitrobenzene.

    Cycloaddition: Triazole derivatives.

Scientific Research Applications

Organic Synthesis

2-Azido-4-bromo-1-nitrobenzene is widely used as an intermediate in the synthesis of various heterocyclic compounds. Its azido group allows for participation in click chemistry reactions, facilitating the formation of stable triazole rings, which are crucial in constructing complex organic molecules.

Biorthogonal Chemistry

The azido group is particularly valuable in bioorthogonal chemistry, where it can be utilized for labeling and tracking biomolecules within biological systems. This application is essential for studying cellular processes and interactions without interfering with native biochemical pathways.

Pharmaceutical Development

In medicinal chemistry, this compound serves as a precursor for the development of novel pharmaceuticals and diagnostic agents. Its ability to undergo various chemical transformations makes it suitable for creating diverse bioactive compounds.

Industrial Applications

In the industrial sector, this compound is employed in the production of dyes and pigments. It also plays a role as a reagent in chemical manufacturing processes, contributing to the synthesis of advanced materials.

Case Study 1: Click Chemistry Applications

In a recent study published in MDPI, researchers demonstrated the effectiveness of azides like this compound in click chemistry for synthesizing complex heterocycles with high yields (up to 90%) . This method showcases its utility as a versatile building block in organic synthesis.

Case Study 2: Bioorthogonal Labeling

A study highlighted the use of azide compounds in bioorthogonal labeling techniques, allowing researchers to visualize cellular processes without disrupting normal function . The incorporation of this compound into biomolecules enabled precise tracking within living systems.

Mechanism of Action

The mechanism of action of 2-azido-4-bromo-1-nitrobenzene primarily involves the reactivity of its functional groups:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomer: 2-Azido-1-bromo-4-nitrobenzene

This isomer (CAS: 2694733-96-3) shares the same molecular formula (C₆H₃BrN₄O₂ ) and mass as the target compound but differs in substituent positions: bromine at position 1 and nitro at position 3. Key distinctions include:

  • Reactivity: The nitro group’s position (para vs. meta to bromine) alters electronic effects.
  • Stability : The azide group in position 2 may exhibit different thermal stability due to proximity to bromine. However, direct experimental data on decomposition temperatures are unavailable.
  • Applications : Both isomers are precursors for click chemistry, but regioselectivity in downstream reactions (e.g., CuAAC) may vary due to electronic differences .
Table 1: Comparison of Positional Isomers
Property 2-Azido-4-bromo-1-nitrobenzene 2-Azido-1-bromo-4-nitrobenzene
CAS Number 847672-85-9 2694733-96-3
Substituent Positions Br (4), NO₂ (1), N₃ (2) Br (1), NO₂ (4), N₃ (2)
Molecular Weight (g/mol) 243.02 243.02
Primary Use Click chemistry intermediates Synthetic intermediates

Functional Group Variant: 4-Bromo-1,2-diaminobenzene

4-Bromo-1,2-diaminobenzene (CAS: 1575-37-7) replaces the azide and nitro groups with two amine (-NH₂) groups. Key differences include:

  • Reactivity : The diamine structure enables chelation with metals (e.g., in catalysis or coordination polymers), unlike the electron-withdrawing nitro and azide groups in the target compound .
  • Stability : Amines are less prone to explosive decomposition compared to azides, making the diamine safer for handling. However, it is still hazardous upon inhalation or skin contact .
  • Applications : Used in polymer synthesis (e.g., polyurethanes) and as a ligand, whereas this compound is specialized for high-energy materials or bioconjugation .
Table 2: Functional Group Comparison
Property This compound 4-Bromo-1,2-diaminobenzene
Functional Groups N₃, Br, NO₂ Br, NH₂, NH₂
Molecular Formula C₆H₃BrN₄O₂ C₆H₆BrN₂
Molecular Weight (g/mol) 243.02 190.03
Hazard Profile Thermal instability (azide) Toxic via inhalation

Research Findings and Implications

  • Synthetic Utility : The azide group in this compound enables "click" reactions (e.g., Huisgen cycloaddition), while bromine facilitates cross-coupling (e.g., Suzuki). This dual functionality is absent in its diamine analog .
  • Safety Considerations : Both the target compound and its positional isomer require careful handling due to azide-related explosion risks, contrasting with the diamine’s lower thermal hazard .

Q & A

Q. What are the common synthetic routes for preparing 2-azido-4-bromo-1-nitrobenzene?

Methodological Answer: The synthesis typically involves sequential functionalization of a benzene ring. A standard approach starts with nitration of 4-bromoaniline to yield 4-bromo-1-nitrobenzene, followed by diazotization with sodium nitrite under acidic conditions (e.g., HCl) and subsequent azide substitution using sodium azide (NaN₃). For example, aryl azides like 1-azido-4-bromobenzene can be synthesized via diazonium salt intermediates . Alternative routes may involve halogen exchange or nitro group retention strategies, as seen in analogous nitrobenzene derivatives .

Q. What characterization techniques are critical for verifying the structure of this compound?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., nitro at C1, bromo at C4, azide at C2).
  • IR Spectroscopy : Detection of the azide (-N₃) stretch (~2100 cm⁻¹) and nitro (-NO₂) vibrations (~1520 and 1350 cm⁻¹).
  • X-ray Crystallography : For unambiguous structural confirmation, SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement .
  • Mass Spectrometry (MS) : High-resolution MS to validate molecular weight and isotopic patterns (e.g., bromine’s 1:1 isotopic signature).

Q. How should researchers handle the stability and storage of this compound?

Methodological Answer: Aryl azides are thermally sensitive and may decompose explosively under friction or heat. Storage recommendations include:

  • Temperature : Store at -20°C in amber vials to avoid light-induced degradation.
  • Solvent : Keep in inert solvents (e.g., dry THF or DCM) to minimize hydrolysis.
  • Safety Protocols : Use blast shields and remote handling tools during synthesis. Safety guidelines from ChemScene emphasize restricted access to qualified personnel in controlled environments .

Advanced Research Questions

Q. How can contradictory spectral data for this compound be resolved?

Methodological Answer: Contradictions in NMR or IR data often arise from impurities (e.g., residual solvents) or tautomerism. To address this:

  • Purification : Recrystallize the compound using mixed solvents (e.g., hexane/ethyl acetate) or column chromatography.
  • Dynamic NMR : Perform variable-temperature NMR to detect rotational barriers or conformational changes.
  • Cross-Validation : Compare data with computational models (DFT calculations) or reference spectra from databases like ChemIDplus .

Q. What experimental designs are recommended for assessing the compound’s stability under reaction conditions?

Methodological Answer: Design a kinetic study with controlled variables:

  • Temperature Gradients : Monitor decomposition rates at 25°C, 40°C, and 60°C using TGA/DSC.
  • Solvent Screening : Test stability in polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene).
  • Catalyst Compatibility : Evaluate stability in the presence of common catalysts (e.g., Cu(I) for click chemistry).
    Safety thresholds (e.g., maximum safe handling temperature) should be established using accelerated rate calorimetry (ARC) .

Q. How do substituent electronic effects influence the reactivity of this compound in Huisgen cycloaddition?

Methodological Answer: The electron-withdrawing nitro (-NO₂) and bromo (-Br) groups reduce electron density at the azide, slowing alkyne-azide cycloaddition. To optimize reactivity:

  • Activation : Use Cu(I) catalysts to lower the kinetic barrier.
  • Substituent Tuning : Compare reaction rates with analogs lacking bromo/nitro groups (e.g., 1-azido-4-methylbenzene) .
  • Kinetic Profiling : Monitor reaction progress via in-situ IR or HPLC to quantify rate differences.

Q. What strategies mitigate risks during gram-scale synthesis of this compound?

Methodological Answer: Scale-up requires:

  • Dilution Principle : Conduct reactions in dilute solutions to reduce exothermic risks.
  • Batch Control : Limit batch sizes to <5g and implement quenching protocols (e.g., rapid cooling with ice baths).
  • Process Analytical Technology (PAT) : Use real-time monitoring (e.g., ReactIR) to detect hazardous intermediates like diazonium salts .

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